Methoxybrassitin

Description

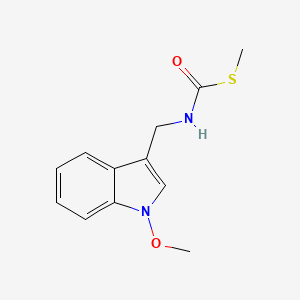

Methoxybrassitin (C₁₂H₁₄N₂O₂S; CAS [113900-63-3]) is an indole phytoalexin first isolated from Brassica species, including Chinese cabbage (Brassica campestris ssp. pekinensis) and kohlrabi (Brassica oleracea var. gongylodes). It is biosynthesized in response to biotic stressors, such as bacterial infections (Pseudomonas cichorii), or abiotic elicitors like UV irradiation and CuCl₂ treatment . Structurally, it features a methoxy-substituted indole core linked to a sulfur-containing side chain, confirmed via spectroscopic analysis (¹H-NMR: δ 7.59 ppm for aromatic protons; MS: m/z 250 [M⁺], 219 [M⁺–OCH₃]) . This compound exhibits antifungal activity, contributing to plant defense mechanisms against pathogens .

Properties

CAS No. |

113900-63-3 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate |

InChI |

InChI=1S/C12H14N2O2S/c1-16-14-8-9(7-13-12(15)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,15) |

InChI Key |

BHXCFNZULGNWRA-UHFFFAOYSA-N |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CNC(=O)SC |

melting_point |

94 - 96 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Methoxybrassitin can be synthesized through various synthetic routes. One common method involves the reaction of 1-methoxyindole with methyl isothiocyanate under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Key Synthetic Pathways

Methoxybrassitin is synthesized via reactions involving indole derivatives and thiocarbamate intermediates:

-

Step 1 : Reaction of 1-methoxyindole-3-carbaldehyde with methyl chlorothiolformate in the presence of triethylamine yields the thiocarbamate intermediate .

-

Step 2 : Further methylation or methoxylation produces this compound .

Representative Reaction Scheme :

Yield: ~44% (reported for analogous brassitin synthesis) .

Hydrolysis

The thiocarbamate group (-SC(O)NHR) undergoes hydrolysis under acidic or basic conditions, yielding mercaptan and carbamic acid derivatives. This reaction is critical in plant defense mechanisms .

Oxidation

-

Sulfur Oxidation : The sulfide (-S-) group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) forms under strong oxidizing agents (e.g., H₂O₂, peracids) .

-

Indole Ring Oxidation : Electrophilic attack on the indole ring by agents like ozone or peroxides leads to epoxidation or hydroxylation .

Reduction

Catalytic hydrogenation (e.g., H₂/Pd) reduces the thiocarbamate to a thiol (-SH) and amine (-NH₂) .

Enzymatic Modifications

In plants, this compound is metabolized by cytochrome P450 enzymes, leading to hydroxylated or demethylated derivatives .

Catalytic Hydrogenation

Palladium-based catalysts facilitate selective hydrogenation of alkene or alkyne groups in related compounds, though this compound’s indole ring may resist reduction under mild conditions .

Computational Insights

Reaction path analysis using density functional theory (DFT) predicts:

-

Barrier Heights : Thiocarbamate hydrolysis has an energy barrier of ~31 kcal/mol, with exothermicity (-1.4 kcal/mol) .

-

Curvature Coupling : Bending modes of the indole ring and thiocarbamate group dominate transition-state dynamics .

Stability and Reactivity Trends

Scientific Research Applications

Applications in Agriculture

1. Antifungal Activity

Methoxybrassitin exhibits antifungal properties that can be utilized for controlling phytopathogenic fungi. Research indicates that phytoalexins, including this compound, are produced by plants in response to fungal attacks, enhancing their defense mechanisms. A study highlighted that this compound showed effective inhibition against various fungal species, including Alternaria and Fusarium .

2. Induction of Secondary Metabolites

this compound plays a role in the induction of secondary metabolites in plants, which are crucial for plant defense against pathogens. The compound has been linked to the biosynthesis of various phytochemicals that enhance resistance to diseases .

Applications in Medicine

1. Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it has been reported to induce apoptosis in colorectal cancer cells (Caco-2) and acute T lymphoblastic leukemia cells (Jurkat) with IC50 values indicating effective concentrations for therapeutic use .

| Cell Line | IC50 (µmol/L) | Effect Observed | Reference |

|---|---|---|---|

| Caco-2 | 10 | Induces apoptosis | |

| Jurkat | 10 | Antiproliferative effects |

2. Chemopreventive Properties

this compound has been associated with chemopreventive activities, inhibiting the formation of preneoplastic lesions in mammary glands in experimental models. This suggests its potential role in cancer prevention strategies .

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on various Brassica species demonstrated that this compound significantly reduced fungal growth in controlled environments. The efficacy was measured through radial growth assays where treated samples showed a marked decrease in fungal biomass compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis through mitochondrial pathways. The findings suggest that this compound could be further developed as a therapeutic agent for specific types of cancer.

Mechanism of Action

The mechanism of action of Methoxybrassitin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in plant defense responses. The compound may also interact with cellular receptors, leading to the activation of signaling pathways that enhance the plant’s resistance to pathogens .

Comparison with Similar Compounds

Comparative Analysis of Methoxybrassitin and Related Indole Phytoalexins

Structural Comparisons

The following table summarizes structural and spectral distinctions between this compound and its analogs:

Key Observations :

Biological Activity

Methoxybrassitin, a compound derived from cruciferous plants, is part of the larger family of phytoalexins known for their diverse biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is a methoxy-substituted derivative of brassinin, a well-studied phytoalexin. Phytoalexins are antimicrobial compounds produced by plants in response to stress or pathogen attack. This compound is specifically noted for its potential anticancer properties, making it a subject of interest in phytochemistry and pharmacology.

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation through several pathways:

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells, which prevents cell division and promotes apoptosis .

- Microtubule Disruption : Similar to other compounds in its class, this compound disrupts microtubule assembly, leading to mitotic arrest .

2.2 In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat (T-cell leukemia) | 10 | Induces apoptosis |

| Caco-2 (colorectal) | 8 | Microtubule disruption and apoptosis |

| MCF-7 (breast cancer) | 3.1 | Cell cycle arrest and apoptosis |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the potency of this compound against these cells .

3. Case Studies

Several studies highlight the biological activity of this compound in different contexts:

- Study on Jurkat Cells : this compound was tested on Jurkat cells, showing an IC50 value of 10 μM, indicating substantial antiproliferative effects .

- Breast Cancer Research : In research involving MCF-7 cells, this compound demonstrated selective activity with an IC50 value as low as 3.1 μM, suggesting its potential as a targeted therapeutic agent .

4. Antioxidant Properties

In addition to its antiproliferative activity, this compound also exhibits antioxidant properties. This dual action may contribute to its efficacy in preventing cancer progression by mitigating oxidative stress within cells .

5. Future Directions

The promising results from studies on this compound warrant further investigation into its mechanisms and potential therapeutic applications. Future research could focus on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Mechanistic Studies : Delving deeper into the molecular pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the synthesis and characterization of Methoxybrassitin?

- Answer : this compound synthesis typically involves indole-based pathways, with optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critical for yield improvement. Characterization relies on spectroscopic techniques:

- 1H-NMR (500 MHz, CD3OD): Peaks at δ 7.59 (d, aromatic protons) and other region-specific signals for methoxy and sulfur-containing groups .

- Mass Spectrometry (MS) : Key fragments include m/z 250 (M⁺, 100% intensity) and diagnostic peaks like m/z 219 (loss of OCH₃) and m/z 160 (methoxyindole fragment) .

- Purity validation : HPLC with UV detection (λ = 254 nm) is recommended, with retention times cross-referenced against standards.

Q. How should researchers design experiments to assess this compound’s role as a phytoalexin in plant defense?

- Answer : Use in vitro pathogen challenge assays (e.g., fungal spore inoculation on Brassica spp. tissues) combined with quantitative measurement of this compound accumulation via LC-MS/MS. Include controls for endogenous phytoalexin levels and validate bioactivity through dose-response curves (e.g., EC₅₀ calculations for antifungal effects) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

- Answer : Contradictions often arise from variability in experimental models (e.g., plant species, pathogen strains) or extraction protocols. To resolve discrepancies:

- Standardize assays : Use identical pathogen isolates and host genotypes across labs.

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .

- Replication studies : Independently validate key findings under controlled conditions, ensuring full disclosure of methods (e.g., solvent used for compound dissolution) .

Q. What mechanistic approaches elucidate this compound’s interaction with fungal cellular targets?

- Answer : Advanced techniques include:

- Molecular docking simulations : Predict binding affinities to fungal enzymes (e.g., chitin synthase) using structural data from crystallography or homology modeling.

- Transcriptomics : RNA-seq analysis of pathogen gene expression post-exposure to this compound identifies downregulated virulence pathways.

- Isotope labeling : Track metabolic fate via ¹³C-labeled this compound to map degradation products in fungal cells .

Q. How can researchers optimize the extraction and quantification of this compound from plant tissues for reproducibility?

- Answer :

- Extraction : Use a methanol-water (70:30 v/v) solvent system with ultrasonication (30 min, 40°C) to maximize recovery .

- Quantification : Develop a calibration curve using purified this compound (≥95% purity) and normalize data to tissue fresh weight. Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .

- Validation : Cross-validate results with alternative methods (e.g., ELISA using polyclonal antibodies) to confirm specificity .

Methodological Considerations for Data Reporting

- Spectral Data : Always report NMR solvent, frequency, and MS ionization mode to enable cross-lab comparisons .

- Bioactivity Metrics : Use standardized units (e.g., IC₅₀ in μM ± SEM) and disclose statistical tests (e.g., ANOVA with post-hoc Tukey) .

- Ethical Replication : Share raw data and protocols via open-access repositories (e.g., Zenodo) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.